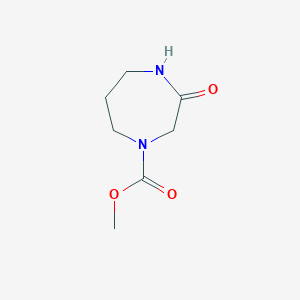

Methyl 3-oxo-1,4-diazepane-1-carboxylate

Vue d'ensemble

Description

“Methyl 3-oxo-1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 .

Synthesis Analysis

A practical synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production. The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Molecular Structure Analysis

The InChI code for “Methyl 3-oxo-1,4-diazepane-1-carboxylate” is 1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) .Applications De Recherche Scientifique

Biocatalytic Synthesis of Chiral 1,4-Diazepanes

The compound is utilized in the enzymatic intramolecular asymmetric reductive amination process to synthesize chiral 1,4-diazepanes . These chiral structures are significant due to their wide application in pharmaceuticals, such as the synthesis of natural products and active pharmaceutical ingredients. The process involves enantiocomplementary imine reductases (IREDs) for the synthesis of chiral diazepanes with high enantioselectivity, which is crucial for producing optically pure compounds for medical use .

Synthesis of Rho-Kinase Inhibitors

Methyl 3-oxo-1,4-diazepane-1-carboxylate serves as a key intermediate in the synthesis of Rho-kinase inhibitors . These inhibitors, such as the drug K-115, are important for their potential therapeutic applications in treating cardiovascular diseases. The synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, highlighting the compound’s role in creating complex molecular structures required for specific pharmacological activities .

Construction of Nitrogen Heterocycles

This compound is integral in constructing chiral seven-membered nitrogen heterocycles, which have garnered attention for their diverse biological properties . These heterocycles are found in several pharmaceuticals and are essential for developing new medications with improved efficacy and safety profiles.

Development of Selective Orexin Receptor Antagonists

The compound is used in the development of selective dual-orexin receptor antagonists, such as Suvorexant, which are used for the treatment of primary insomnia . The ability to create such targeted therapies showcases the compound’s versatility in addressing specific receptor pathways in the human body.

Optimization of Biocatalytic Processes

Research has focused on improving the catalytic efficiency of enzymes used in the synthesis of 1,4-diazepanes, where Methyl 3-oxo-1,4-diazepane-1-carboxylate plays a crucial role . Mutagenesis and computational studies are conducted to enhance enzyme performance, demonstrating the compound’s importance in advancing biocatalytic methods.

Synthesis of Chiral Amines

The compound is also used in the synthesis of chiral amines through reductive amination . Chiral amines are valuable in the synthesis of various pharmaceuticals, and the ability to produce them efficiently and enantioselectively is of great importance in medicinal chemistry.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial activity, suggesting potential targets could be bacterial proteins .

Mode of Action

Related compounds have been shown to interact with bacterial proteins, leading to antimicrobial effects .

Pharmacokinetics

A study on similar compounds has performed an in-silico adme analysis . This analysis can provide insights into the compound’s bioavailability and pharmacokinetic properties.

Result of Action

Related compounds have demonstrated antimicrobial activity, suggesting that methyl 3-oxo-1,4-diazepane-1-carboxylate may have similar effects .

Propriétés

IUPAC Name |

methyl 3-oxo-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-8-6(10)5-9/h2-5H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCORWUGAKBFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-1,4-diazepane-1-carboxylate | |

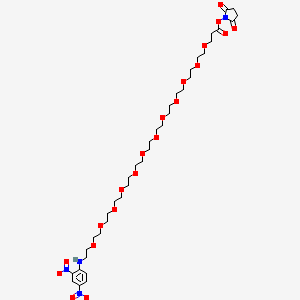

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)

![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)

![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)

![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)

![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)